molecular formula C7H4I2O3 B122350 3,5-Diiodosalicylic acid CAS No. 133-91-5

3,5-Diiodosalicylic acid

Cat. No. B122350
CAS RN: 133-91-5
M. Wt: 389.91 g/mol
InChI Key: DHZVWQPHNWDCFS-UHFFFAOYSA-N
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Patent
US03956488

Procedure details

A mixture of 31.0 g. of 4-amino-2,4'-dichlorobiphenyl ether, 47.4 g. of 3,5-diiodo salicylic acid, and 4.3 ml. of phosphorus trichloride in 235 ml. of chlorobenzene is refluxed for 3 hours. The hot solution is decanted from some insoluble residue and the crude product settles out of solution upon cooling to room temperature. Upon recrystallization from benzene, 27.8 g. of 3,5-diiodo-3'-chloro-4'-(p-chlorophenoxy)-salicylanilide, m.p. 168°-170°C. is obtained.
Name
4-amino-2,4'-dichlorobiphenyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5](C2C=CC(Cl)=CC=2)=[C:4]([Cl:15])[CH:3]=1.CC[O:18][CH2:19][CH3:20].[I:21][C:22]1[CH:30]=[C:29]([I:31])[CH:28]=[C:24]([C:25]([OH:27])=O)[C:23]=1[OH:32].P(Cl)(Cl)Cl>ClC1C=CC=CC=1>[I:21][C:22]1[CH:30]=[C:29]([I:31])[CH:28]=[C:24]([C:25]([NH:1][C:2]2[CH:7]=[CH:6][C:5]([O:18][C:19]3[CH:20]=[CH:5][C:4]([Cl:15])=[CH:3][CH:2]=3)=[C:4]([Cl:15])[CH:3]=2)=[O:27])[C:23]=1[OH:32] |f:0.1|

Inputs

Step One
Name
4-amino-2,4'-dichlorobiphenyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=C(C=C1)C1=CC=C(C=C1)Cl)Cl.CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C(C(=O)O)=CC(=C1)I)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 31.0 g
CUSTOM
Type
CUSTOM
Details
The hot solution is decanted from some insoluble residue
CUSTOM
Type
CUSTOM
Details
Upon recrystallization from benzene, 27.8 g

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C(C(=O)NC2=CC(=C(C=C2)OC2=CC=C(C=C2)Cl)Cl)=CC(=C1)I)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.